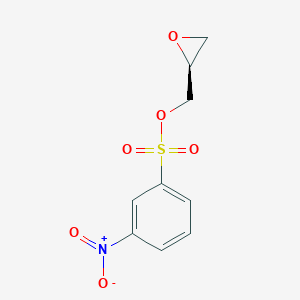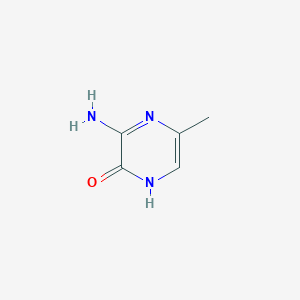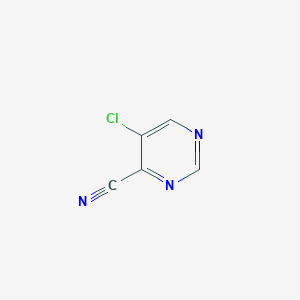![molecular formula C11H11NO2S B040597 2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid CAS No. 125305-80-8](/img/structure/B40597.png)
2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMIPP and is a member of the thiazole family. The synthesis of BMIPP is a complex process that requires the use of specialized equipment and techniques.
Applications De Recherche Scientifique
BMIPP has been extensively studied for its potential applications in various fields, including medical imaging, drug development, and disease diagnosis. One of the most significant applications of BMIPP is in the field of medical imaging, where it is used as a radiotracer for the detection of heart disease. BMIPP is taken up by the myocardium and can be detected using single-photon emission computed tomography (SPECT) imaging. This allows for the early detection of heart disease, which can help in the timely treatment of patients.
Mécanisme D'action
BMIPP works by binding to the fatty acid-binding protein (FABP), which is present in high concentrations in the myocardium. FABP is responsible for the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. BMIPP competes with fatty acids for binding to FABP and is taken up by the myocardium at a higher rate than fatty acids. This results in the accumulation of BMIPP in the myocardium, which can be detected using SPECT imaging.
Biochemical and Physiological Effects:
BMIPP has been shown to have several biochemical and physiological effects. One of the most significant effects is its ability to selectively bind to the myocardium and accumulate in high concentrations. This allows for the early detection of heart disease, which can help in the timely treatment of patients. BMIPP has also been shown to have a low toxicity profile, which makes it a safe compound for use in medical imaging and drug development.
Avantages Et Limitations Des Expériences En Laboratoire
BMIPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a low toxicity profile, which makes it safe for use in cell culture and animal studies. However, BMIPP has some limitations for use in lab experiments. It is a relatively expensive compound, which can limit its use in large-scale studies. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the use of BMIPP in scientific research. One of the most significant directions is the development of new imaging techniques that can detect BMIPP at lower concentrations. This would allow for the early detection of heart disease in patients with milder symptoms. Another direction is the use of BMIPP in drug development. BMIPP has been shown to have potential applications in the treatment of heart disease, and further studies are needed to explore its therapeutic potential. Finally, BMIPP can be used as a tool to study the metabolic processes in the myocardium, which can help in the development of new therapies for heart disease.
Méthodes De Synthèse
The synthesis of BMIPP involves the use of several steps, including the formation of the thiazole ring and the introduction of the benzo group. The most common method for synthesizing BMIPP is the reaction of 2-mercapto benzoic acid with α-bromo isobutyric acid in the presence of a base. This reaction results in the formation of the thiazole ring and the introduction of the methyl group. The final step involves the introduction of the benzo group through the reaction of 2-chlorobenzoyl chloride with the intermediate product.
Propriétés
Numéro CAS |
125305-80-8 |
|---|---|
Nom du produit |
2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid |
Formule moléculaire |
C11H11NO2S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-11(2,10(13)14)9-12-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
AXSJBPYNYHXRCS-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NC2=CC=CC=C2S1)C(=O)O |
SMILES canonique |
CC(C)(C1=NC2=CC=CC=C2S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















